N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of a fluorine atom and a methoxy group in this compound potentially enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:
Indole Formation: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Pyridinecarboxamide Formation: The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling: The final step involves coupling the indole and pyridine moieties under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted under nucleophilic conditions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridinecarboxamide derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the Notum enzyme, which upregulates Wnt signaling by preventing the removal of the palmitoleate lipid modification from Wnt proteins . This interaction can lead to various downstream effects, including changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the methoxy and pyridinecarboxamide groups.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Contains a ferulamide group instead of the pyridinecarboxamide.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of fluorine, methoxy, and pyridinecarboxamide groups, which can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C17H16FN3O3 |
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Molecular Weight |
329.32 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-24-16-9-21-14(7-15(16)22)17(23)19-5-4-10-8-20-13-3-2-11(18)6-12(10)13/h2-3,6-9,20H,4-5H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
GEIRHIXBZUIJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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